molecular formula C16H20N2O2S B2375746 1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea CAS No. 2034345-47-4

1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Cat. No. B2375746
M. Wt: 304.41
InChI Key: BITCMUZKBPHHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant interest from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Biochemical Evaluation : The design and synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been explored for their antiacetylcholinesterase activity. This research demonstrates the importance of optimizing spacer length for achieving high inhibitory activities, showing the compound's relevance in developing treatments targeting enzyme inhibition (J. Vidaluc et al., 1995).
  • Advanced Synthesis Techniques : Studies have demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a cost-effective and environmentally friendly method relevant to the compound's synthesis (Kishore Thalluri et al., 2014).

Applications in Material Science

  • Electron Transport Layer in Solar Cells : Research into urea-doped ZnO films as modified electron transport layers in inverted polymer solar cells has shown that these compounds can significantly enhance power conversion efficiency. This suggests potential applications of similar urea compounds in improving the efficiency of solar energy devices (Zongtao Wang et al., 2018).

Biological and Pharmacological Research

  • Anticancer Activity : The synthesis and evaluation of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea and its prodrug have been detailed, with a focus on their strong anticancer activity in cell lines, suggesting a possible application in clinical trials for kidney cancer treatment (B. Nammalwar et al., 2010).

Environmental and Safety Assessments

  • Carcinogen Metabolites Biomarkers : A study on human urinary carcinogen metabolites, including those related to tobacco and cancer, provides insights into the measurement and significance of various metabolites for evaluating exposure to carcinogens. This research underscores the relevance of understanding metabolite profiles, including those related to urea compounds, in the context of environmental health and safety (S. Hecht, 2002).

properties

IUPAC Name

1-benzyl-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12(19)15-8-7-14(21-15)9-10-17-16(20)18-11-13-5-3-2-4-6-13/h2-8,12,19H,9-11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITCMUZKBPHHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.